molecular formula C18H16BrNO4 B11571101 5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11571101
M. Wt: 390.2 g/mol
InChI Key: LACCAEXCQDJNAK-UHFFFAOYSA-N
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Description

5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan and indole moieties, along with the bromine and hydroxyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C18H16BrNO4/c1-3-8-20-14-6-5-12(19)9-13(14)18(23,17(20)22)10-15(21)16-7-4-11(2)24-16/h3-7,9,23H,1,8,10H2,2H3

InChI Key

LACCAEXCQDJNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Origin of Product

United States

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